[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-
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Overview
Description
[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-: is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the purine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl- is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, [1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl- is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-: shares similarities with other triazine and purine derivatives.
[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-: can be compared to compounds like and .
Uniqueness
The uniqueness of [1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10N6O3 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
3,7,9-trimethyl-1H-purino[8,7-c][1,2,4]triazine-4,6,8-trione |
InChI |
InChI=1S/C10H10N6O3/c1-4-7(17)16-5-6(11-9(16)13-12-4)14(2)10(19)15(3)8(5)18/h1-3H3,(H,11,13) |
InChI Key |
KRXXOKWCAHVDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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